molecular formula C15H11FN4O2S B12031632 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 573975-64-1

4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12031632
CAS No.: 573975-64-1
M. Wt: 330.3 g/mol
InChI Key: ALRYTASSMJPOCU-CAOOACKPSA-N
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Description

4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic 1,2,4-triazole-3-thione derivative supplied for research applications. This compound is of significant interest in medicinal and materials chemistry due to its multifunctional molecular structure, which incorporates a 1,2,4-triazole core, a fluorophenyl ring, and a 3,4-dihydroxybenzylidene Schiff base moiety. The 1,2,4-triazole-3-thione scaffold is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities. Scientific literature establishes that derivatives of this core can possess antimicrobial, anti-inflammatory, antiviral, and antitumor properties . The presence of multiple nitrogen and sulfur atoms in the triazole-thione ring provides several potential sites for coordination and hydrogen bonding, making this class of compounds suitable for corrosion inhibition studies on metals like carbon steel in acidic environments . The specific substitution pattern on this molecule enhances its potential; the 4-fluorophenyl group can influence electronic properties and binding affinity to biological targets, while the 3,4-dihydroxybenzylidene amino component is a classic Schiff base ligand that can act as a chelating agent for metal ions . This makes the compound a valuable precursor for synthesizing novel metal complexes with potential catalytic or therapeutic applications. Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems, or as a candidate for evaluating new antibacterial and antifungal agents . Its mechanism of action in biological systems is often attributed to its ability to interact with enzymes and receptors, while its effectiveness as a corrosion inhibitor is linked to the adsorption of its molecules onto metal surfaces, forming a protective barrier . Product Identification: • CAS Number: 573975-64-1 • Molecular Formula: C15H11FN4O2S • Molecular Weight: 330.34 g/mol • Purity: ≥95% This product is labeled with the required precautionary statements and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

573975-64-1

Molecular Formula

C15H11FN4O2S

Molecular Weight

330.3 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4O2S/c16-11-4-2-10(3-5-11)14-18-19-15(23)20(14)17-8-9-1-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b17-8+

InChI Key

ALRYTASSMJPOCU-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O)F

Origin of Product

United States

Preparation Methods

Formation of the Triazole-Thione Core

The synthesis begins with the preparation of the 1,2,4-triazole-5(4H)-thione scaffold. As outlined in studies on analogous triazole-thiones, this process typically involves hydrazinolysis of carbothioamides followed by alkaline cyclization . For the target compound, 4-fluorophenylhydrazine is reacted with a carbonyl-containing precursor (e.g., thiourea or its derivatives) under reflux conditions. The intermediate thiosemicarbazide undergoes cyclization in a basic medium, such as 4N sodium hydroxide, to yield 3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione.

Critical Parameters :

  • Reagent Ratios : A 1:1 molar ratio of 4-fluorophenylhydrazine to thiourea ensures minimal side-product formation.

  • Cyclization Conditions : Refluxing in 4N NaOH at 80–90°C for 6–8 hours achieves >70% conversion.

Schiff Base Condensation with 3,4-Dihydroxybenzaldehyde

The introduction of the 3,4-dihydroxybenzylideneamino group occurs via a Schiff base reaction between the primary amino group of the triazole-thione intermediate and 3,4-dihydroxybenzaldehyde. This step is conducted in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) to facilitate imine bond formation.

Optimization Insights :

  • Solvent Selection : Ethanol enhances solubility of both reactants while minimizing aldehyde oxidation.

  • Reaction Time : Extended reflux (12–16 hours) improves yields to 65–75% by ensuring complete imine formation.

Reaction Optimization and Yield Enhancement

Impact of Alkali Concentration on Cyclization

Studies comparing cyclization efficiencies under varying NaOH concentrations (2N to 6N) reveal that 4N NaOH maximizes triazole-thione yield while minimizing hydrolysis of the thione group. Higher concentrations (≥5N) promote side reactions, such as desulfurization, reducing overall purity.

Solvent Effects on Schiff Base Formation

A solvent polarity screen demonstrates that ethanol outperforms DMF, THF, and acetonitrile in Schiff base synthesis due to its ability to stabilize the transition state of the condensation reaction. Polar aprotic solvents like DMF result in <50% yields, likely due to competitive aldol condensation of the aldehyde.

Spectroscopic Characterization and Validation

Fourier-Transform Infrared (FTIR) Analysis

Key spectral features confirm successful synthesis:

  • C=S Stretch : A strong absorption band at 1,170–1,190 cm⁻¹ verifies the thione group.

  • N-H Stretch : Broad peaks at 3,200–3,300 cm⁻¹ correspond to the triazole NH group.

  • C=N Stretch : A sharp band at 1,610–1,630 cm⁻¹ confirms the Schiff base imine linkage.

High-Performance Liquid Chromatography (HPLC)

HPLC retention times (tR) for the final compound range from 3.5 to 4.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water mobile phase), indicating high purity (>95%).

Comparative Analysis with Analogous Triazole-Thiones

Compound NameKey Structural DifferencesSynthesis YieldBiological Activity
3-(4-Fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneLacks Schiff base moiety78%Antimicrobial
4-Amino-5-(3-fluorophenyl)-triazole-3-thioneSubstituted amino group at C465%Antifungal
Target Compound3,4-Dihydroxybenzylideneamino group72%Pending pharmacological studies

Challenges and Mitigation Strategies

Oxidative Degradation of the Thione Group

Exposure to atmospheric oxygen during synthesis can oxidize the thione (-C=S) to sulfonic acid (-SO₃H). This is mitigated by conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene).

Purification Difficulties

The polar hydroxyl groups in 3,4-dihydroxybenzylidene complicate column chromatography. Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >90% recovery with minimal impurity carryover .

Chemical Reactions Analysis

Reactivity:

    Oxidation: 4-FBT can undergo oxidation at the phenolic hydroxyl groups.

    Reduction: Reduction of the triazole ring or the thione group is possible.

    Substitution: Halogenation or other substitution reactions occur at the phenyl ring.

Common Reagents:

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents.

Major Products:
  • Oxidation: 4-FBT with oxidized hydroxyl groups.
  • Reduction: Reduced derivatives.
  • Substitution: Halogenated or substituted 4-FBT variants.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

  • Ciprofloxacin Derivatives : A study reported that certain triazole derivatives synthesized through Mannich reactions exhibited superior antibacterial activity compared to ciprofloxacin against strains such as E. coli and S. aureus .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 5 µg/mL against resistant bacterial strains .

Antifungal Properties

Triazole compounds are also recognized for their antifungal activities. The structural features of 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione suggest potential efficacy against fungal pathogens due to their ability to disrupt fungal cell membranes.

Anticancer Potential

The compound's triazole core has been linked with anticancer activity in several studies:

  • Mechanism of Action : Triazoles can inhibit enzymes involved in tumor growth and proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways .
  • Case Studies : In vitro studies have indicated that certain triazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity of triazole derivatives is crucial for optimizing their efficacy:

Structural FeatureEffect on Activity
Presence of FluorineEnhances antibacterial potency
Hydroxy SubstituentsImproves solubility and bioavailability
Triazole RingEssential for biological activity

Mechanism of Action

The exact mechanism remains under study, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name R1 (Benzylidene Substituent) R2 (Triazole Substituent) Key Features Reference
4-((4-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 4-Cl 1-(2-fluoro-biphenyl-4-yl)ethyl Enhanced lipophilicity due to biphenyl group; chloro substituent increases electron-withdrawing effects.
4-((4-Hydroxybenzylidene)amino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 4-OH 1-(2-fluoro-biphenyl-4-yl)ethyl Hydroxy group improves solubility via hydrogen bonding; comparable to target compound but lacks 3,4-dihydroxy substitution.
4-((3,4-Dimethoxybenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione 3,4-OCH3 CH3 Methoxy groups provide steric bulk and moderate electron-donating effects; lower antioxidant potential compared to dihydroxy derivatives.
4-((4-Fluorobenzylidene)amino)-3-ethyl-1H-1,2,4-triazole-5(4H)-thione 4-F C2H5 Fluorine substituent enhances metabolic stability; ethyl group at R2 reduces steric hindrance compared to 4-fluorophenyl.

Key Observations:

  • Electron-Withdrawing vs. In contrast, hydroxy (-OH) and methoxy (-OCH3) groups are electron-donating, improving solubility and hydrogen-bonding capacity .
  • Dihydroxy Substitution: The 3,4-dihydroxybenzylidene group in the target compound is unique among analogs, enabling chelation of metal ions and radical scavenging, which is critical for antioxidant activity .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data and Stability

Compound Name Tautomeric Form (Solid State) Hydrogen Bond Network Melting Point (°C) Reference
Target Compound Exo-thione 3D network via N-H⋯O, O-H⋯S, N-H⋯N bonds 215–217*
4-((4-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione Exo-thione Layered structure via N-H⋯S and C-H⋯π bonds 198–200
4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione Thione Chains via N-H⋯N and π-π stacking 185–187

Key Observations:

  • The thione tautomer is predominant in all cases, stabilized by intramolecular hydrogen bonding .

Biological Activity

The compound 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 573975-64-1) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11FN4O2SC_{15}H_{11}FN_4O_2S, with a molecular weight of 330.3 g/mol . The structural features include a triazole ring and a thione group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₁FN₄O₂S
Molecular Weight330.3 g/mol
CAS Number573975-64-1

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, a study evaluating various S-substituted derivatives indicated that compounds with similar structural features showed activity against multiple bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 62.5 µg/mL .

Case Study: Antimicrobial Screening

A comprehensive screening of synthesized triazole derivatives revealed that those with a thione group exhibited enhanced antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
1-(4-methoxyphenyl)-2-(4-ethyl-5-thio)31.25Pseudomonas aeruginosa
1-((4-ethyl-5-thio)-1H-triazol-5-yl)62.5Staphylococcus aureus
4-R1-5-thio-1H-triazole derivatives31.25Escherichia coli

These findings suggest that the presence of specific substituents can significantly influence the antimicrobial efficacy of triazole derivatives.

Anticancer Activity

In addition to antimicrobial properties, compounds containing the triazole structure have been investigated for their anticancer potential. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against cancer cell lines such as HT29 (colon cancer) with notable IC50 values .

Case Study: Cytotoxicity Assessment

The following table summarizes the anticancer activity of selected triazole derivatives:

CompoundIC50 (µM)Cancer Cell Line
55.7 TZ12.5HT29
53.7 TZ15.0MCF7 (breast cancer)
3A.7 J10.0HeLa (cervical cancer)

These compounds exhibited significant cytotoxicity, indicating their potential as therapeutic agents in cancer treatment.

The biological activity of 4-((3,4-Dihydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Similar triazole compounds have been shown to inhibit various enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The compound is synthesized via condensation of 3,4-dihydroxybenzaldehyde with 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione under acidic or basic conditions. Typical solvents include ethanol or methanol, with yields improved by refluxing for 3–6 hours. Purification is achieved via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Critical parameters include stoichiometric control of the aldehyde and amine precursors, as well as pH optimization to prevent side reactions like disulfide formation .

Example Reaction Conditions

StepReagents/ConditionsYieldPurification Method
CondensationEthanol, HCl, reflux (3 h)75–80%Recrystallization (MeOH/H₂O)
AlkylationCH₃I, NaOH/EtOH83%Column chromatography (EtOAc/hexane)

Q. How is structural characterization performed for this triazole derivative?

A multi-technique approach is essential:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for refinement, with Olex2 or WinGX for data processing .
  • Spectroscopy : FT-IR confirms thione (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and fluorophenyl signals (δ 115–125 ppm for ¹⁹F coupling) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 368.2) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and optimize substituent effects?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces to predict reactivity. Molecular docking (AutoDock Vina) screens against targets like cyclooxygenase-2 (COX-2) or fungal lanosterol demethylase. For example:

  • The dihydroxybenzylidene group enhances antioxidant activity via radical scavenging (IC₅₀ ≈ 12 µM in DPPH assays), validated by in silico ADMET profiles .
  • Substituent modifications (e.g., replacing 4-fluorophenyl with trifluoromethyl) improve hydrophobicity (logP ↑ 0.5 units) and target binding affinity (ΔG ↓ 2.3 kcal/mol) .

Q. How do crystallographic data resolve contradictions between spectroscopic and theoretical results?

Discrepancies often arise in tautomeric forms (e.g., thione vs. thiol). X-ray structures confirm the thione tautomer dominates in the solid state, while NMR may suggest equilibrium in solution. For example:

  • In crystal structures, N–H···S hydrogen bonds (2.8–3.0 Å) stabilize the thione form, whereas DFT predicts a <1 kcal/mol energy difference between tautomers .
  • IR data may misassign C=S stretching if overlapping with aromatic C–C vibrations; crystallography provides unambiguous validation .

Q. What experimental strategies analyze photochemical behavior under UV irradiation?

Irradiation studies (254–365 nm) in acetonitrile reveal:

  • E→Z isomerization (Φ = 0.32 at 365 nm) monitored by UV-Vis (λₐᵦₛ 320 nm shift) and HPLC .
  • C–S bond cleavage (Φ = 0.12 at 254 nm) generates triazole fragmentation products, characterized by LC-MS .

Photoreaction Conditions

Wavelength (nm)Primary ProcessProductQuantum Yield
365E→Z isomerizationPhotoisomer0.32
254C–S cleavageFragmented triazole0.12

Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?

  • Synthetic analogs : Replace 3,4-dihydroxybenzylidene with 4-bromo or 3,5-di-tert-butyl groups to test halogen/hydrophobic effects.
  • Bioassays : MIC values against S. aureus (4 µg/mL) and C. albicans (8 µg/mL) correlate with electron-withdrawing substituents enhancing membrane penetration .
  • Mechanistic studies : Time-kill assays and SEM imaging confirm cell wall disruption, while molecular dynamics simulations show binding to fungal CYP51 .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement, and PLATON to validate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • Synthetic reproducibility : Control moisture (Schlenk line) during imine formation to prevent hydrolysis.
  • Data interpretation : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ values to avoid overfitting .

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